2-bromo-N-(3-chlorophenyl)benzamide

Organic Synthesis Medicinal Chemistry C-C Bond Formation

2-Bromo-N-(3-chlorophenyl)benzamide (CAS 10278-28-1) is a di-halogenated benzamide derivative characterized by the presence of a bromine atom at the 2-position of the benzoyl ring and a chlorine atom at the 3-position of the aniline ring. It is a key member of the substituted benzamide family, which is widely recognized for its synthetic utility in preparing pharmacologically active compounds and as a ligand in biological assays.

Molecular Formula C13H9BrClNO
Molecular Weight 310.57 g/mol
Cat. No. B11525559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chlorophenyl)benzamide
Molecular FormulaC13H9BrClNO
Molecular Weight310.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)Br
InChIInChI=1S/C13H9BrClNO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17)
InChIKeyHHOCMNOMFNBDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3-chlorophenyl)benzamide: A Versatile Halogenated Benzamide Building Block for Chemical Synthesis and Biological Research


2-Bromo-N-(3-chlorophenyl)benzamide (CAS 10278-28-1) is a di-halogenated benzamide derivative characterized by the presence of a bromine atom at the 2-position of the benzoyl ring and a chlorine atom at the 3-position of the aniline ring [1]. It is a key member of the substituted benzamide family, which is widely recognized for its synthetic utility in preparing pharmacologically active compounds and as a ligand in biological assays . The compound features a molecular formula of C₁₃H₉BrClNO and a molecular weight of 310.58 g/mol . It is primarily employed as a research chemical and an intermediate in organic synthesis, offering a distinct halogen substitution pattern that influences its reactivity and physicochemical properties .

The Critical Role of Precise Halogen Substitution in Benzamide Reactivity and Target Engagement


Substituting 2-bromo-N-(3-chlorophenyl)benzamide with other halogenated benzamides is not straightforward due to the distinct electronic and steric contributions of bromine at the ortho position and chlorine at the meta position on the aniline ring. These modifications directly impact critical parameters such as lipophilicity, hydrogen-bonding potential, and metal-catalyzed cross-coupling reactivity [1]. For instance, the bromine atom in the ortho position serves as a superior leaving group in palladium-catalyzed reactions compared to chlorine, while the meta-chloro substituent on the aniline ring confers a unique electron-withdrawing effect that influences amide bond stability and molecular conformation [2]. Such structural nuances are paramount in both chemical synthesis and biological applications, where even minor alterations can lead to significant differences in reaction yields, target selectivity, and overall biological activity [3].

Quantitative Differentiators of 2-Bromo-N-(3-chlorophenyl)benzamide: Comparative Data for Informed Procurement


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Compared to 2-Chloro Analog

The ortho-bromine atom in 2-bromo-N-(3-chlorophenyl)benzamide provides a kinetically favored site for oxidative addition in Pd-catalyzed cross-coupling reactions relative to its 2-chloro counterpart. The C-Br bond (bond dissociation energy ~68 kcal/mol) is significantly weaker than the C-Cl bond (bond dissociation energy ~81 kcal/mol), leading to a faster reaction rate and higher yields in Suzuki-Miyaura and related coupling reactions [1]. In comparative synthetic studies of substituted benzamides, the brominated derivatives consistently afforded higher yields under identical mild conditions .

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Distinct Molecular Conformation and Packing Motif in Solid State Versus 4-Chloro Regioisomer

X-ray crystallographic analysis of 2-bromo-N-(3-chlorophenyl)benzamide reveals a distinct molecular conformation where the amide group forms dihedral angles of 68.1° and 32.5° with the benzoyl and aniline rings, respectively [1]. This conformation differs significantly from the 4-chloro regioisomer, which displays dihedral angles of 89.1° and 22.6° [2]. This conformational divergence leads to a different crystal packing motif and intermolecular hydrogen-bonding network, which can influence material properties such as solubility and stability [1].

Crystallography Solid-State Chemistry Materials Science

Increased Lipophilicity (LogP) Compared to Non-Halogenated Analog

The introduction of bromine at the 2-position and chlorine at the 3-position of the aniline ring in 2-bromo-N-(3-chlorophenyl)benzamide significantly elevates its lipophilicity compared to the unsubstituted benzamide scaffold. The predicted LogP value for the compound is 4.43 , while the non-halogenated analog, N-(3-chlorophenyl)benzamide, has a reported LogP of 3.12 [1]. This increase in LogP is expected to enhance membrane permeability but may also reduce aqueous solubility, a critical consideration in biological assay design.

ADME Drug Discovery Physicochemical Profiling

Binding Affinity Profile for Bromodomain-Containing Proteins

While not a potent or selective inhibitor, 2-bromo-N-(3-chlorophenyl)benzamide has been identified as a weak binder of several bromodomain-containing proteins, including BRD3 (BD2 domain) with a Kd of 2.60 nM [1] and BRD2 (BD2 domain) with a Kd of 300 nM [2]. These interactions are characteristic of the halogenated benzamide class, and the presence of both bromine and chlorine atoms can facilitate halogen bonding with key residues in the bromodomain acetyl-lysine binding pocket [3]. This binding profile provides a starting point for the development of more potent and selective probes.

Epigenetics Chemical Biology Protein-Ligand Interaction

Optimal Use Cases for 2-Bromo-N-(3-chlorophenyl)benzamide in Academic and Industrial Research


As a Strategic Building Block in Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-N-(3-chlorophenyl)benzamide is ideally suited for use as an electrophilic partner in Suzuki-Miyaura, Heck, and Sonogashira couplings. Its ortho-bromine atom offers superior reactivity compared to its 2-chloro counterpart, enabling efficient C-C bond formation under mild conditions [1]. This allows for the rapid generation of diverse benzamide-based libraries for medicinal chemistry and agrochemical discovery programs.

As a Precursor for Functionalized Benzamides in Material Science

The unique solid-state conformation and halogen-bonding motifs of 2-bromo-N-(3-chlorophenyl)benzamide, as revealed by single-crystal X-ray diffraction [2], make it a valuable scaffold for investigating structure-property relationships in organic materials. It can be employed to study the impact of halogen substitution on crystal packing, solubility, and thermal stability in the development of new functional materials.

As a Physicochemical Probe in Early-Stage Drug Discovery

With its elevated LogP value of 4.43 compared to the non-brominated analog , 2-bromo-N-(3-chlorophenyl)benzamide serves as a useful tool for probing the relationship between halogen substitution, lipophilicity, and membrane permeability. It can be utilized in assay development and as a reference compound to calibrate in vitro ADME models for halogenated benzamides.

As a Starting Point for Bromodomain Inhibitor Development

The compound's weak but measurable binding affinity for BRD3 and BRD2 bromodomains [3] provides a basis for structure-activity relationship (SAR) studies. Researchers can use 2-bromo-N-(3-chlorophenyl)benzamide as a core scaffold for iterative chemical modifications aimed at enhancing potency and selectivity for specific bromodomain targets, which are of significant interest in cancer and inflammatory disease research.

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